N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-7-5-14(6-8-15)11-17(20)19-12-16-13-22-18(23-16)9-3-2-4-10-18/h5-8,16H,2-4,9-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAXTFWNVXEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving spirocyclic structures.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of a spirocyclic core and a methoxyphenyl group
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties and applications.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The IUPAC name is this compound, and its molecular formula is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.32 g/mol |
| LogP | 3.24 |
| Polar Surface Area | 30 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The spirocyclic structure enhances binding affinity to enzyme active sites, potentially inhibiting their activity. This characteristic makes the compound a candidate for drug development aimed at various diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. The compound has been evaluated in cancer cell lines, revealing cytotoxic effects and the ability to induce apoptosis in malignant cells. Further research is required to elucidate the specific pathways involved.
Case Studies
A case study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar compounds within the spirocyclic series. These studies often report on structure-activity relationships (SAR), which are crucial for optimizing the efficacy and selectivity of new derivatives.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Spirocyclic Core : The initial step involves creating the dioxaspirodecane framework through cyclization reactions.
- Substitution Reactions : Subsequent steps include the introduction of the methoxyphenyl group via acylation reactions.
Pharmacological Studies
Several pharmacological studies have been conducted to assess the bioactivity of this compound:
- In vitro assays : These assays measure the compound's effect on cell viability and proliferation in various cancer cell lines.
- In vivo models : Animal studies are essential for evaluating therapeutic efficacy and safety profiles.
Toxicity and Safety Profile
Toxicity assessments are crucial for determining the safety of this compound. Current data suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm these findings.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., characteristic split signals for the dioxolane ring) and acetamide group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring no side products .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the spirocyclic core, critical for understanding reactivity .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis before assays .
- Assay variability : Standardize protocols (e.g., MTT assay conditions, cell line selection) across labs to ensure reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted phenyl groups) to isolate structure-activity relationships .
What role does the spirocyclic structure play in modulating the compound’s reactivity and stability?
Advanced
The 1,4-dioxaspiro[4.5]decane moiety:
- Steric effects : Restricts conformational flexibility, potentially enhancing binding specificity to biological targets .
- Electronic effects : The dioxolane oxygen atoms stabilize intermediates during nucleophilic reactions, influencing reaction pathways .
- Metabolic stability : The spirocyclic core resists enzymatic degradation compared to linear ethers, prolonging in vivo half-life .
What are common impurities in the synthesis of this compound, and how are they mitigated?
Q. Basic
- Incomplete cyclization : Detectable via NMR as residual aldehyde peaks. Mitigate by extending reaction time or increasing catalyst loading .
- Oxygen-sensitive intermediates : Use inert atmospheres (N₂/Ar) to prevent oxidation byproducts .
- By-products from coupling steps : Purify via preparative TLC or fractional crystallization .
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Advanced
X-ray analysis:
- Spirocyclic conformation : Confirms the chair/boat configuration of the dioxaspiro ring, impacting molecular docking studies .
- Hydrogen bonding : Reveals interactions between the acetamide group and solvent/co-crystallized molecules, guiding solubility optimization .
What strategies optimize the final coupling step’s yield in large-scale synthesis?
Q. Advanced
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve amidation efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but require post-reaction removal via vacuum distillation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Which in vitro assays are most suitable for initial biological activity screening?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
